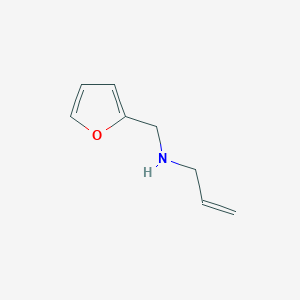![molecular formula C13H14FN3OS B1275344 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 725217-88-9](/img/structure/B1275344.png)
4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (4-APFT) is an organic compound composed of an allyl group, a 1-(4-fluorophenoxy)ethyl group, a triazole group, and a thiol group. It is a versatile molecule with a wide range of applications, including use in drug discovery, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized through specific chemical reactions and characterized using various spectroscopic techniques, indicating its stable formation under certain conditions (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Corrosion Inhibition
- Studies have shown its effectiveness as a corrosion inhibitor for mild steel in acidic environments, highlighting its potential in industrial applications (Orhan, Ercan, Koparir, & Soylemez, 2012).
Antimicrobial Activity
- This compound and its derivatives have been evaluated for antimicrobial activities, with some showing significant effectiveness against certain bacterial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Intermolecular Interactions
- There's notable research on its intermolecular interactions, which is crucial for understanding its potential use in various chemical and pharmaceutical applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Anti-Proliferative and Urease Inhibitory Activities
- Some studies have investigated its potential in inhibiting urease and its anti-proliferative activities, indicating its relevance in medical research (Ali, Siddiqui, Abbasi, Aziz-Ur-Rehman, Ali Shah, Khan, Saleem, Manzoor, & Ashraf, 2022).
Cancer DNA Methylation
- Research on the impact of certain derivatives of this compound on cancer DNA methylation suggests its potential use in cancer treatment and understanding of cancer biology (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).
Fungicidal Activity
- The synthesis of eugenol-fluorinated triazole derivatives and their evaluation for fungicidal activity, indicating its potential application in agriculture or biocontrol (Lima, de Paula, Leite, Gazolla, de Abreu, Fonseca, Romão, Lacerda Jr., de Queiroz, Teixeira, & Costa, 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[1-(4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDTQRLTAZGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395826 |
Source


|
| Record name | 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725217-88-9 |
Source


|
| Record name | 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)







